3-(2-Ethylphenyl)morpholine
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Overview
Description
3-(2-Ethylphenyl)morpholine is a chemical compound with the molecular formula C12H17NO. It is a derivative of morpholine, where the morpholine ring is substituted with a 2-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)morpholine typically involves the reaction of 2-ethylphenylamine with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Ethylphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, widely used in organic synthesis and as a corrosion inhibitor.
2-Phenylmorpholine: Similar structure but lacks the ethyl group, used in pharmaceuticals and as a chemical intermediate.
3-(2-Methylphenyl)morpholine: Similar structure with a methyl group instead of an ethyl group, used in similar applications
Uniqueness
3-(2-Ethylphenyl)morpholine is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug development and other applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(2-ethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-2-10-5-3-4-6-11(10)12-9-14-8-7-13-12/h3-6,12-13H,2,7-9H2,1H3 |
InChI Key |
YORKSJPPHUQDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2COCCN2 |
Origin of Product |
United States |
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